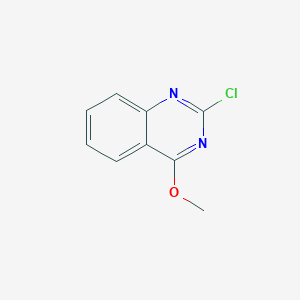
2-氯-4-甲氧基喹唑啉
描述
2-Chloro-4-methoxyquinazoline is a quinazoline derivative characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position of the quinazoline ring system. This compound has garnered attention due to its potential biological and chemical properties, including its antioxidant activity and antibacterial effects against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties and potential use as a therapeutic agent.
Medicine: Explored for its antioxidant activity and possible applications in treating oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 2-Chloro-4-methoxyquinazoline are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
2-Chloro-4-methoxyquinazoline interacts with its targets through binding. It has been found to interact with DNA by intercalation and groove binding . This interaction can interfere with the normal functioning of DNA, such as replication and transcription, leading to cell death . The compound also displays strong binding affinities to EGFR and VEGFR-2 receptors , which can inhibit the activation of these receptors and disrupt the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By binding to DNA, EGFR, and VEGFR-2, 2-Chloro-4-methoxyquinazoline can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
Like many other quinazoline derivatives, it is likely to have good bioavailability
Result of Action
The result of 2-Chloro-4-methoxyquinazoline’s action is the inhibition of cell proliferation and induction of cell death . This is achieved through its interaction with DNA, EGFR, and VEGFR-2, which disrupts the normal functioning of these targets and the associated biochemical pathways .
生化分析
Biochemical Properties
Quinazoline derivatives, to which 2-Chloro-4-methoxyquinazoline belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes.
Cellular Effects
Quinazoline derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown promising anticancer activity in vitro .
Transport and Distribution
Drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of anthranilic acid with chloroacetic acid in the presence of a dehydrating agent, followed by methylation.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-methoxyquinazoline may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: 2-Chloro-4-methoxyquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction of the quinazoline ring to produce dihydroquinazolines.
Substitution: Introduction of various functional groups at the quinazoline core.
相似化合物的比较
2-Chloro-4-methoxyquinazoline is structurally similar to other quinazoline derivatives, such as 2-Chloro-6-methoxyquinazoline and 4-Chloro-2-methoxyquinazoline. its unique substitution pattern at the 2- and 4-positions imparts distinct chemical and biological properties. These differences can influence the compound's reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Conclusion
2-Chloro-4-methoxyquinazoline is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its mechanisms and applications may lead to new discoveries and advancements in various fields.
属性
IUPAC Name |
2-chloro-4-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAADIPJOLLZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506821 | |
| Record name | 2-Chloro-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77767-98-7 | |
| Record name | 2-Chloro-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


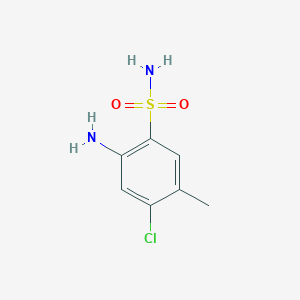

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)
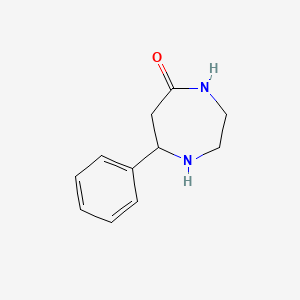
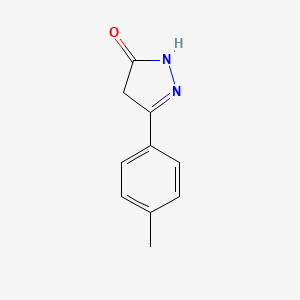
![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)
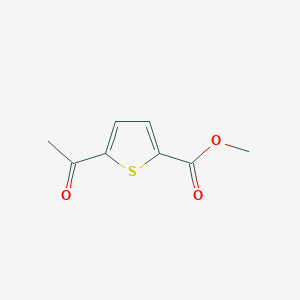

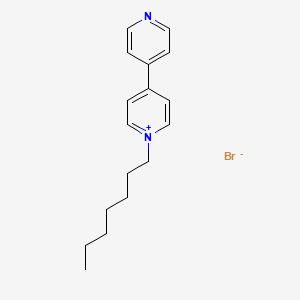
![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)
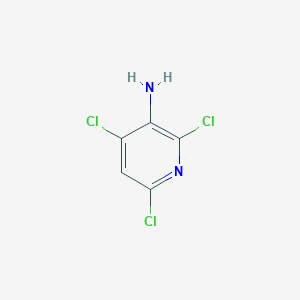
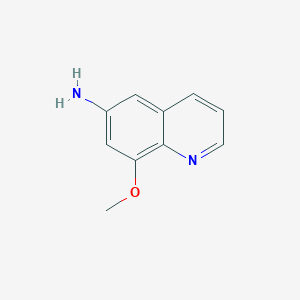

![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
